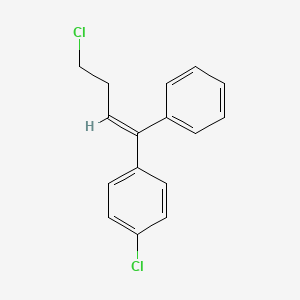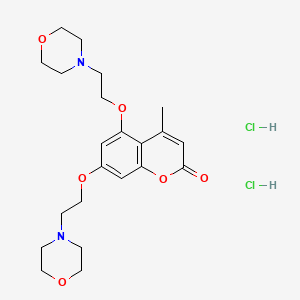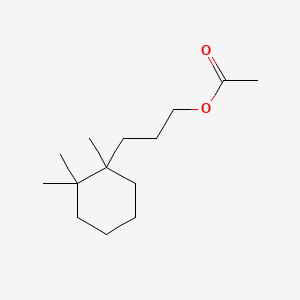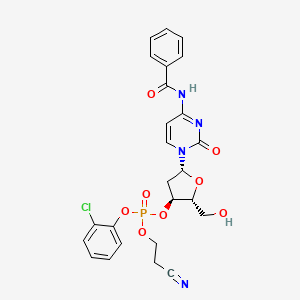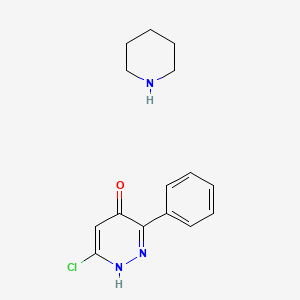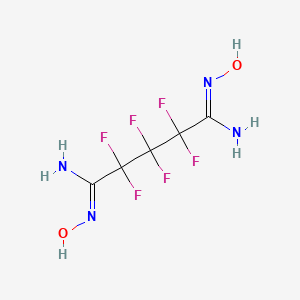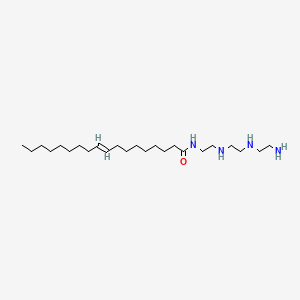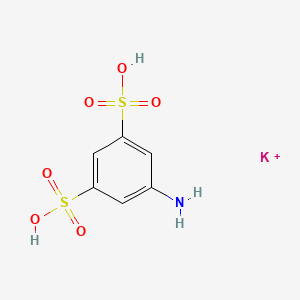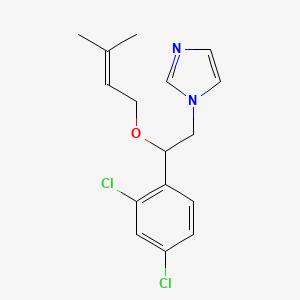
Sodium 3-chloro-6-((2,4-dihydroxyphenyl)azo)toluene-4-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-chloro-6-[(2,4-dihydroxyphenyl)azo]toluene-4-sulfonate: is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water. The compound is characterized by its complex molecular structure, which includes a sulfonate group, a chloro group, and an azo linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-chloro-6-[(2,4-dihydroxyphenyl)azo]toluene-4-sulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-chloro-4-aminotoluene in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 2,4-dihydroxybenzene under alkaline conditions to form the azo compound. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide, resulting in the formation of the sodium salt.
Industrial Production Methods: In industrial settings, the production of sodium 3-chloro-6-[(2,4-dihydroxyphenyl)azo]toluene-4-sulfonate follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is purified through crystallization or filtration and dried to obtain a stable powder form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Sodium 3-chloro-6-[(2,4-dihydroxyphenyl)azo]toluene-4-sulfonate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinone derivatives.
Reduction: The azo linkage in the compound can be reduced to form the corresponding amines. This reaction is typically carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, and thiols are commonly employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 3-chloro-6-[(2,4-dihydroxyphenyl)azo]toluene-4-sulfonate is used as a pH indicator and a reagent in analytical chemistry due to its color-changing properties under different pH conditions.
Biology: In biological research, the compound is used as a staining agent for microscopy, helping to visualize cellular components and structures.
Industry: Industrially, sodium 3-chloro-6-[(2,4-dihydroxyphenyl)azo]toluene-4-sulfonate is widely used as a dye in textiles, paper, and plastics due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of sodium 3-chloro-6-[(2,4-dihydroxyphenyl)azo]toluene-4-sulfonate primarily involves its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The azo linkage in the compound is responsible for its chromophoric properties, while the sulfonate group enhances its solubility in water. In biological applications, the compound interacts with cellular components through electrostatic and hydrophobic interactions, allowing it to stain specific structures.
Vergleich Mit ähnlichen Verbindungen
- Sodium 4-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate
- Sodium 2-[(4-sulfophenyl)azo]-1-naphthol-4-sulfonate
- Sodium 4-[(2,4-dihydroxyphenyl)azo]benzenesulfonate
Comparison: Sodium 3-chloro-6-[(2,4-dihydroxyphenyl)azo]toluene-4-sulfonate is unique due to the presence of the chloro group, which can participate in additional chemical reactions, providing versatility in its applications. The compound’s dual hydroxyl groups also contribute to its strong chromophoric properties, making it a more effective dye compared to similar compounds with fewer hydroxyl groups.
Eigenschaften
CAS-Nummer |
95873-56-6 |
|---|---|
Molekularformel |
C13H10ClN2NaO5S |
Molekulargewicht |
364.74 g/mol |
IUPAC-Name |
sodium;2-chloro-5-[(2,4-dihydroxyphenyl)diazenyl]-4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H11ClN2O5S.Na/c1-7-4-9(14)13(22(19,20)21)6-11(7)16-15-10-3-2-8(17)5-12(10)18;/h2-6,17-18H,1H3,(H,19,20,21);/q;+1/p-1 |
InChI-Schlüssel |
AKUPURLVDLRSIW-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=C(C=C(C=C2)O)O)S(=O)(=O)[O-])Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


